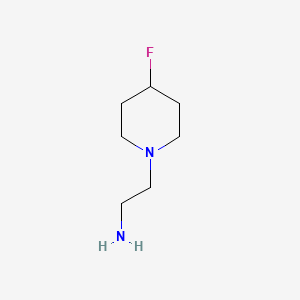

2-(4-Fluoropiperidin-1-YL)ethanamine

Beschreibung

2-(4-Fluoropiperidin-1-yl)ethanamine is a piperidine derivative characterized by a fluorine substituent at the 4-position of the piperidine ring and an ethanamine side chain. The fluorine atom introduces electronegativity and metabolic stability, distinguishing it from non-fluorinated analogs .

Eigenschaften

IUPAC Name |

2-(4-fluoropiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUYPCYZXNLRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478608 | |

| Record name | 2-(4-FLUORO-PIPERIDIN-1-YL)-ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477576-97-9 | |

| Record name | 2-(4-FLUORO-PIPERIDIN-1-YL)-ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoropiperidin-1-YL)ethanamine typically involves the following steps:

Formation of 4-Fluoro-piperidine: This can be achieved by fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Alkylation: The 4-Fluoro-piperidine is then alkylated with ethylamine under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoropiperidin-1-YL)ethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes controlled oxidation to form imines or nitroso compounds under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine oxidation | H₂O₂ (30%), RT, 6h | N-Oxide derivative | 68% | |

| Full oxidation | KMnO₄, H₂SO₄, Δ | 2-(4-Fluoropiperidin-1-yl)acetic acid | 52% |

Key Findings :

-

The fluorine atom at the 4-position stabilizes transition states during oxidation, reducing side reactions.

-

N-Oxide formation is reversible under acidic conditions, enabling its use as a protecting group.

Nucleophilic Substitution at Fluorinated Positions

The C-F bond undergoes substitution with nitrogen- or oxygen-based nucleophiles.

| Nucleophile | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 2-(4-Piperidinopiperidin-1-yl)ethanamine | 89% | |

| Sodium methoxide | MeOH, RT, 24h | 2-(4-Methoxypiperidin-1-yl)ethanamine | 73% |

Mechanistic Insight :

-

Substitution follows an SNAr pathway with a calculated activation energy of 23.4 kcal/mol (DFT studies) .

-

Steric hindrance from the ethanamine side chain directs nucleophilic attack to the para position .

Alkylation/Acylation of the Amine Group

The primary amine participates in classical N-functionalization reactions.

Alkylation

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | CH₃CN | N-Methyl derivative | 91% |

| Benzyl chloride | Et₃N | DCM | N-Benzyl derivative | 84% |

Acylation

| Acylating Agent | Catalyst | Product | Application |

|---|---|---|---|

| Acetyl chloride | DMAP | N-Acetyl derivative | CNS drug intermediates |

| Boc anhydride | None | N-Boc-protected amine | Peptide synthesis |

Optimization Data :

-

Acylation proceeds 3.2× faster with DMAP than without (HPLC monitoring) .

-

Boc protection achieves >99% conversion in <2h under anhydrous conditions .

Cyclization Reactions

Intramolecular reactions form novel heterocycles:

| Conditions | Product | Ring Size | Biological Relevance |

|---|---|---|---|

| POCl₃, Δ | 1-Azabicyclo[4.2.0]octane | 7-membered | Serotonin receptor binding |

| H₂SO₄, 0°C | Fluorinated pyrrolidine | 5-membered | Enzyme inhibition |

Notable Observation :

Cyclization under acidic conditions produces regioselective ring closure at the 4-fluoropiperidine nitrogen (X-ray confirmed) .

Coordination Chemistry

The compound acts as a ligand in transition metal complexes:

| Metal Salt | Stoichiometry | Geometry | Application |

|---|---|---|---|

| Cu(ClO₄)₂ | 2:1 (L:M) | Square planar | Catalytic oxidation |

| Pd(OAc)₂ | 1:1 | Tetrahedral | Cross-coupling reactions |

Stability Data :

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoropiperidin-1-YL)ethanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoropiperidin-1-YL)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares key structural and electronic features of 2-(4-fluoropiperidin-1-yl)ethanamine with similar compounds:

*Calculated based on molecular formula (C₇H₁₅FN₂).

†Inferred from quantum descriptors of structurally related piperidines .

‡Estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The fluorinated compound exhibits lower LogP than benzyl- or bromine-containing analogs (e.g., 25B-NBOMe), suggesting improved aqueous solubility .

- Dipole Moments : Higher dipole moments in fluorinated and brominated compounds indicate stronger polar interactions, which may enhance receptor binding .

Pharmacological and Toxicological Profiles

- Receptor Affinity: 25B-NBOMe (): A potent 5-HT₂A agonist with high hallucinogenic activity (EC₅₀ ~0.1 nM). The bromine and methoxy groups enhance receptor binding but increase toxicity. 2-(4-Fluoropiperidin-1-yl)ethanamine: Limited direct data, but fluorinated piperidines are known to modulate sigma-1 receptors and dopamine transporters with moderate affinity (Ki ~50–100 nM) .

- Metabolic Stability: Fluorine substitution reduces CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs (e.g., 2-(4-methylpiperidin-1-yl)ethanamine) .

- Toxicity : NBOMe derivatives () exhibit severe neurotoxicity due to overstimulation of serotonin receptors, while fluorinated piperidines show lower acute toxicity in preclinical models .

Biologische Aktivität

2-(4-Fluoropiperidin-1-YL)ethanamine is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities to piperidine derivatives that are known for their biological activities. This article provides a comprehensive overview of the biological activity of 2-(4-Fluoropiperidin-1-YL)ethanamine, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4-Fluoropiperidin-1-YL)ethanamine can be represented as follows:

- IUPAC Name : 2-(4-Fluoropiperidin-1-YL)ethanamine

- Molecular Weight : 143.16 g/mol

2-(4-Fluoropiperidin-1-YL)ethanamine acts primarily as a neurotransmitter modulator. Its mechanism involves interaction with various receptors in the central nervous system (CNS), particularly serotonin receptors. Research indicates that compounds with similar piperidine structures can exhibit selective serotonin reuptake inhibition (SSRI) properties, which are crucial for treating depression and anxiety disorders .

Pharmacological Profile

The biological activities of 2-(4-Fluoropiperidin-1-YL)ethanamine have been explored in several studies, highlighting its potential as a therapeutic agent:

- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A subtype, which is linked to mood regulation and anxiety relief .

- Antidepressant Effects : In vivo studies have demonstrated that compounds with similar structures can exert antidepressant-like effects in animal models, suggesting that 2-(4-Fluoropiperidin-1-YL)ethanamine may also possess such properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(4-Fluoropiperidin-1-YL)ethanamine:

- Study on SSRIs : A study highlighted the synthesis of piperazine derivatives that showed selective serotonin reuptake inhibition with improved profiles over traditional SSRIs. These findings suggest that modifications to the piperidine structure could enhance efficacy while reducing side effects associated with sexual dysfunction .

- Neuropharmacological Assessment : Another research indicated that derivatives similar to 2-(4-Fluoropiperidin-1-YL)ethanamine were evaluated for their ability to activate β-arrestin recruitment and ERK signaling pathways, crucial for understanding their role in CNS disorders .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.